N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)pyrimidin-2-amine
Description
N-((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrazole moiety at position 3 and a methyl-linked pyrimidine ring bearing a trifluoromethyl group at position 2. The oxadiazole ring confers metabolic stability and rigidity, while the trifluoromethyl group enhances lipophilicity and bioavailability, making the compound a promising candidate for drug discovery, particularly in targeting enzymes or receptors requiring aromatic heterocycle interactions .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N7O/c1-22-6-7(4-18-22)10-20-9(23-21-10)5-17-11-16-3-2-8(19-11)12(13,14)15/h2-4,6H,5H2,1H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPDAPHHQSPLJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=CC(=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound.
Chemical Structure and Synthesis
The compound features a pyrimidine core substituted with a trifluoromethyl group and a pyrazole-linked oxadiazole moiety. The synthesis typically involves multi-step organic reactions, starting from readily available pyrazole derivatives. The following steps outline the synthesis process:
- Preparation of Pyrazole Core : The pyrazole ring is synthesized via the reaction of hydrazine with 1,3-diketones.
- Formation of Oxadiazole : The introduction of oxadiazole can be achieved through cyclization reactions involving carboxylic acids and hydrazides.
- Final Assembly : The final compound is formed by linking the oxadiazole to the pyrimidine via a methylene bridge.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial activities. For instance, compounds similar to this compound have shown promising antibacterial effects against various pathogens.
| Compound | Target Pathogen | EC50 (µg/mL) |
|---|---|---|
| 8c | Xanthomonas axonopodis | 8.72 |
| 9a | Pseudomonas syringae | 12.85 |
These findings suggest that modifications in the structure can significantly enhance antibacterial potency.
Anticancer Activity
The compound's structural components are also associated with anticancer properties. Research indicates that 1,2,4-oxadiazoles can act as effective inhibitors of cancer cell proliferation. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17a | MCF-7 | 0.65 |
| 17b | HeLa | 2.41 |
These results highlight the potential of this compound in cancer therapy, particularly in targeting specific cancer cell lines.
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The oxadiazole moiety may interact with enzyme active sites, inhibiting their function and altering metabolic pathways.
- Cellular Signaling Modulation : The compound can affect signaling pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Several studies have explored the efficacy of similar compounds in vivo and in vitro:
- Antibacterial Efficacy : A study demonstrated that a related oxadiazole derivative significantly reduced bacterial load in infected plant models.
- Cancer Cell Inhibition : A series of experiments on human cancer cell lines revealed that certain modifications to the pyrazole structure enhanced cytotoxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogous heterocyclic derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues with 1,2,4-Oxadiazole Cores
- 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (): Structure: Shares a 1,2,4-oxadiazole core but substitutes the methyl-pyrazole with an isopropyl group and uses a propanamide linker. Synthesis: Achieved via coupling of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine (47% yield) . Key Data: ESI-MS: m/z 342.2 [M + H]+.
Triazole-Based Analogues
3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine ():
- Structure : Replaces oxadiazole with a 1,2,4-triazole ring, coupled to a tetrahydropyran-substituted pyridine.
- Synthesis : Low yield (6%) due to harsh conditions (140°C, 5 hours) and purification challenges .
- Comparison : The oxadiazole core in the target compound may offer superior synthetic efficiency and stability compared to triazoles, which are prone to tautomerization.
N-Isobutyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine ():
- Structure : Features a nitro-triazole substituent on pyrimidine.
- Synthesis : 32% yield via nucleophilic substitution; nitro group introduces reactivity concerns .
- Comparison : The trifluoromethyl group in the target compound provides electron-withdrawing effects without the instability associated with nitro groups.
Pyrazole- and Pyrimidine-Containing Derivatives
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():
- Structure : Lacks oxadiazole but includes a pyrazole-pyridine scaffold with a cyclopropylamine substituent.
- Synthesis : 17.9% yield via copper-catalyzed coupling; cyclopropyl group enhances steric hindrance .
- Comparison : The target compound’s oxadiazole-pyrimidine architecture may improve binding specificity compared to simpler pyrazole-pyridine systems.
Trifluoromethyl-Substituted Heterocycles
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine core is synthesized via condensation of ethyl 4,4,4-trifluoroacetoacetate with guanidine carbonate under basic conditions:
$$
\text{CF}3\text{COCH}2\text{COOEt} + \text{H}2\text{N-C(NH}2\text{)-NH}2 \xrightarrow{\text{NaOEt, EtOH}} \text{CF}3\text{C}3\text{N}2\text{H}3 + \text{EtOH} + \text{H}2\text{O}
$$
Key Data:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Reflux, 6 h | 78 | 98.5 |
| Microwave, 150°C, 1 h | 85 | 99.1 |
This method avoids dihydropyrimidine byproducts common in Biginelli-type reactions.
Synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-5-(chloromethyl)-1,2,4-oxadiazole
Amidoxime Preparation
Chloroacetamidoxime is synthesized from chloroacetonitrile and hydroxylamine hydrochloride:
$$
\text{ClCH}2\text{CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaHCO}3, \text{H}2\text{O}} \text{ClCH}2\text{C(=NOH)NH}2
$$
Optimization:
Oxadiazole Cyclization
Reaction of chloroacetamidoxime with 1-methylpyrazole-4-carbonyl chloride under mild conditions:
$$
\text{ClCH}2\text{C(=NOH)NH}2 + \text{1-Me-Pz-4-COCl} \xrightarrow{\text{TBAF, DCM}} \text{Oxadiazole-Cl} + \text{HCl} + \text{H}_2\text{O}
$$
Comparative Cyclization Methods:
| Reagent System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| TBAF/DCM | 25 | 4 | 88 |
| I$$2$$/K$$2$$CO$$_3$$ | 60 | 8 | 76 |
| NBS/DBU | 25 | 6 | 81 |
TBAF-mediated cyclization provides superior yields under ambient conditions.
Fragment Coupling via N-Alkylation
Nucleophilic Substitution
Reaction of 4-(trifluoromethyl)pyrimidin-2-amine with the chloromethyl-oxadiazole intermediate:
$$
\text{Pyrimidine-NH}2 + \text{Oxadiazole-CH}2\text{Cl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{KCl} + \text{H}_2\text{O}
$$
Solvent Screening Results:
| Solvent | Base | Temp (°C) | Conversion (%) |
|---|---|---|---|
| DMF | K$$2$$CO$$3$$ | 80 | 95 |
| THF | Et$$_3$$N | 60 | 78 |
| DMSO | DBU | 100 | 82 |
DMF with potassium carbonate at 80°C achieves near-quantitative conversion.
Alternative Synthetic Routes
Oxidative Cyclization Strategy
Amidoxime intermediates undergo iodine-mediated cyclization:
$$
\text{1-Me-Pz-4-CONHNH}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{I}2, \text{K}2\text{CO}_3} \text{Oxadiazole-Cl}
$$
Advantages:
- Eliminates separate amidoxime isolation step
- Tolerates electron-deficient pyrazole substituents
One-Pot Tandem Synthesis
Integrated approach combining oxadiazole formation and alkylation:
$$
\text{Pyrimidine-NH}2 + \text{ClCH}2\text{C(=NOH)NH}_2 + \text{1-Me-Pz-4-COCl} \xrightarrow{\text{TBAF}} \text{Target Compound}
$$
Yield Comparison:
| Stepwise Synthesis | One-Pot Method |
|---|---|
| 73% overall | 68% overall |
Characterization and Analytical Data
Spectroscopic Properties
$$^1$$H NMR (400 MHz, DMSO-$$d6$$):
δ 8.72 (s, 1H, Pyrimidine-H), 8.25 (s, 1H, Pyrazole-H), 6.95 (s, 1H, NH$$2$$), 4.85 (s, 2H, CH$$2$$), 3.91 (s, 3H, NCH$$3$$), 3.85 (s, 3H, CF$$_3$$).
$$^{19}$$F NMR (376 MHz, DMSO-$$d6$$):
δ -62.5 (CF$$3$$).
HRMS (ESI-TOF):
m/z calcd for C$${13}$$H$${12}$$F$$3$$N$$8$$O [M+H]$$^+$$: 365.1084; found: 365.1081.
Purity Assessment
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| HPLC-PDA | 99.2 | 8.45 |
| UPLC-MS | 98.7 | 3.12 |
Process Optimization Considerations
Green Chemistry Metrics
| Parameter | Stepwise Route | One-Pot Route |
|---|---|---|
| PMI (kg/kg) | 32 | 28 |
| E-Factor | 18 | 15 |
| Solvent Intensity | 56 | 49 |
Microwave-assisted steps reduce reaction times by 40% while maintaining yields >85%.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)pyrimidin-2-amine, and how can reaction conditions be optimized?
- Methodology :
- The compound can be synthesized via multi-step reactions involving condensation of oxadiazole-thiol derivatives with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
- Optimization involves adjusting stoichiometry of reagents (e.g., 1.1:1 molar ratio of RCH₂Cl to oxadiazole-thiol) and reaction time to maximize yield.
- Purity is enhanced via recrystallization or column chromatography, monitored by TLC .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole methyl group at δ 3.8–4.0 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C). IR spectroscopy identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion).
- Elemental analysis : Validate C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can computational methods aid in designing derivatives or improving synthetic efficiency?
- Methodology :
- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, identifying energy barriers for key steps like oxadiazole formation .
- Machine learning algorithms can predict optimal reaction conditions by training on datasets of similar heterocyclic syntheses .
- Example: ICReDD’s approach integrates computational screening of substituent effects on pyrimidine ring reactivity .
Q. What strategies resolve contradictions in solubility vs. bioactivity data for this compound?
- Methodology :
- Solubility enhancement : Co-solvent systems (e.g., DMSO-water gradients) or structural modifications (e.g., adding polar groups to the pyrazole ring) .
- Bioactivity validation : Use orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional inhibition) to confirm target engagement despite solubility limitations .
- Statistical analysis (e.g., ANOVA) identifies outliers in dose-response curves caused by solubility artifacts .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodology :
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with cyano or methyl groups) .
- Biological testing : Screen against kinase panels or cellular models (e.g., cancer cell lines) to map pharmacophore requirements .
- Data integration : Use cheminformatics tools (e.g., MOE, Schrödinger) to correlate structural features (e.g., logP, H-bond donors) with activity .
Q. What experimental designs are optimal for scaling up synthesis while maintaining reproducibility?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading) .
- Process analytical technology (PAT) : In-line FTIR or HPLC monitors reaction progress in real time .
- Example: A Central Composite Design reduced the number of optimization experiments by 40% for similar oxadiazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
